molecular formula C15H19NO5 B8117539 1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate

1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate

Cat. No.: B8117539
M. Wt: 293.31 g/mol
InChI Key: RDLJNYLRMLEFKM-UHFFFAOYSA-N
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Description

1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzyl group, a hydroxymethyl group, and a tetrahydropyridinium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridinium Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyridinium ring.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the tetrahydropyridinium intermediate.

    Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, typically using formaldehyde and a suitable catalyst.

    Carboxyformate Formation: The final step involves the formation of the carboxyformate group through esterification or carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as benzyl halides and other alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate can be compared with other similar compounds, such as:

    1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylates: These compounds share a similar benzyl group but differ in their ring structure and functional groups.

    1H- and 2H-indazoles: These compounds have a similar heterocyclic structure but differ in their nitrogen atom positions and functional groups.

    Imidazole-containing compounds: These compounds have a five-membered ring with two nitrogen atoms, differing from the tetrahydropyridinium ring in the target compound.

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1-benzyl-1,2,3,6-tetrahydropyridin-1-ium-5-yl)methanol;2-hydroxy-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.C2H2O4/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12;3-1(4)2(5)6/h1-3,5-7,15H,4,8-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLJNYLRMLEFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH+](CC(=C1)CO)CC2=CC=CC=C2.C(=O)(C(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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